1-(2-ethoxybenzyl)-4-methylpiperazine

Description

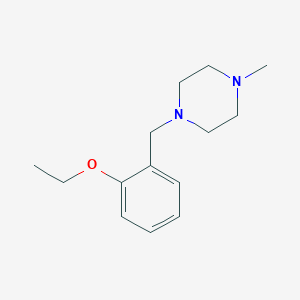

1-(2-Ethoxybenzyl)-4-methylpiperazine is a piperazine derivative featuring a 2-ethoxybenzyl substituent at the N1 position and a methyl group at the N4 position. This compound belongs to a broader class of benzylpiperazine derivatives, which are widely studied for their pharmacological and chemical properties. The 2-ethoxybenzyl moiety introduces steric and electronic effects that influence binding affinity, solubility, and metabolic stability, making it a scaffold of interest in medicinal chemistry .

Properties

IUPAC Name |

1-[(2-ethoxyphenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-3-17-14-7-5-4-6-13(14)12-16-10-8-15(2)9-11-16/h4-7H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEBZFMYMCTZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-ethoxybenzyl)-4-methylpiperazine typically involves the reaction of 2-ethoxybenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-(2-Ethoxybenzyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted piperazines, alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-(2-Ethoxybenzyl)-4-methylpiperazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders and psychiatric conditions.

Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering the release and uptake of neurotransmitters and affecting neuronal signaling.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The 2-ethoxy group in this compound provides moderate steric hindrance and electron-donating effects, contrasting with the electron-withdrawing 2-chloro substituent in its chlorobenzyl analog. This difference likely impacts receptor binding selectivity .

- Biological Targets : While BD1063 targets sigma receptors for neuroprotection, the β-CD complex of a naphthalene-containing analog modulates immune cell populations, demonstrating substituent-dependent divergence in applications .

- Agricultural vs. Therapeutic Use : The 4-fluorophenylthiocarbamoyl derivative acts as a herbicide safener, highlighting the versatility of piperazine scaffolds beyond pharmacology .

Pharmacokinetic and Toxicity Profiles

- Metabolism : Piperazine derivatives are prone to N-dealkylation and oxidative metabolism. The 2-ethoxy group may slow degradation compared to 2-methoxy analogs, as seen in related compounds .

- Toxicity: Limited data exist for this compound, but structurally similar compounds like BD1063 show low acute toxicity in rodents (LD50 > 100 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.